REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([CH3:15])=[C:8]([CH3:16])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]>ClCCl.[Pd]>[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][C:9]([CH3:15])=[C:8]([CH3:16])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
methyl 2-amino-5,6-dimethyl-3-nitrobenzoate
|
Quantity
|
11.78 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C(=C(C=C1[N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
525 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
catalyst
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Arbocel
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (gradient elution with dichloromethane/methanol)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C(=C(C=C1N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.36 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |